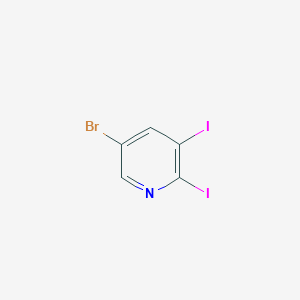

5-Bromo-2,3-diiodopyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Materials Science

Halogenated pyridine scaffolds are indispensable building blocks in modern organic chemistry. chemrxiv.orgijssst.info The presence of halogen atoms on the pyridine ring serves multiple purposes. Primarily, they act as reactive handles for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. researchgate.netrsc.org These reactions allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors.

The utility of these scaffolds extends to medicinal chemistry, where they are integral to the synthesis of a vast number of active pharmaceutical ingredients (APIs). datainsightsmarket.com The incorporation of a pyridine motif is common in drug molecules, and halogen atoms can serve as precursors to other functional groups or remain in the final structure to modulate the compound's biological activity, metabolic stability, and pharmacokinetic properties. ijssst.infodatainsightsmarket.com

In materials science, halogenated pyridines are used in the synthesis of functional materials, including polymers, ligands for metal complexes, and organic electronics. worktribe.com The ability to systematically modify the pyridine core through its halogen substituents allows for the fine-tuning of the electronic and physical properties of these materials.

Overview of Dihalo- and Trihalopyridines in Contemporary Chemical Research

Dihalo- and trihalopyridines are particularly valuable substrates in chemical research due to the potential for regioselective functionalization. The differing reactivity of various halogen atoms (typically I > Br > Cl > F) in processes like oxidative addition to a metal center allows for sequential, site-selective cross-coupling reactions. nih.gov This differential reactivity enables chemists to introduce multiple, distinct substituents onto the pyridine ring in a controlled manner, which is a formidable challenge otherwise.

For instance, in a molecule containing both bromine and iodine, the carbon-iodine (C-I) bond will typically react preferentially under palladium catalysis, leaving the carbon-bromine (C-Br) bond intact for a subsequent transformation. guidechem.com This orthogonality is a cornerstone of modern synthetic strategy, providing a pathway to complex, unsymmetrically substituted pyridines. acs.org Researchers have developed numerous catalytic systems to control and exploit this selectivity, even in challenging cases involving identical halogen atoms where steric and electronic factors dictate the reaction site. rsc.orgnih.govresearchgate.net The strategic placement of halogens, as seen in various di- and trihalopyridines, thus offers a programmable approach to molecular assembly. acs.orgrsc.org

Specific Research Context of 5-Bromo-2,3-diiodopyridine

While extensive research exists for a wide range of polyhalogenated pyridines, specific literature on this compound is notably scarce. However, its chemical structure—featuring a bromine atom at the 5-position and two iodine atoms at the 2- and 3-positions—places it firmly within the context of advanced synthetic intermediates designed for sequential, regioselective functionalization.

Based on established principles of reactivity, this compound would be a highly valuable precursor for synthesizing trisubstituted pyridines. The two C-I bonds are expected to be significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. It is plausible that the C-2 iodo-substituent, being at a position alpha to the ring nitrogen, would exhibit the highest reactivity, followed by the C-3 iodo-substituent, and finally the C-5 bromo-substituent. nih.gov This reactivity pattern would theoretically allow for a three-step, one-pot synthesis of a 2,3,5-trisubstituted pyridine with three different coupling partners.

The research value of this compound lies in this potential for controlled, exhaustive functionalization. Analogous compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been synthesized and used as versatile intermediates to access highly functionalized, pentasubstituted pyridines through sequential reactions that exploit differential halogen reactivity. acs.orgnih.gov Therefore, this compound represents a logical, albeit currently underexplored, target for synthetic chemists seeking to build complex molecular diversity on the pyridine scaffold.

Data on Related Halogenated Pyridines

To provide context for the potential utility of this compound, the following table summarizes information on several related, well-documented di- and trihalopyridines.

| Compound Name | Structure | CAS Number | Key Application / Property |

| 5-Bromo-2-iodopyridine |  | 223463-13-6 | Intermediate for cross-coupling reactions; used in synthesis of pharmaceuticals and bipyridines. guidechem.comsigmaaldrich.com |

| 2-Amino-5-bromo-3-iodopyridine |  | 381233-96-1 | Important intermediate for tyrosine kinase inhibitors. ijssst.info |

| 5-Bromo-2,3-dichloropyridine |  | 97966-00-2 | Intermediate for pharmaceuticals targeting neurological disorders and for agrochemicals. acs.org |

| 5-Bromo-3-chloro-2-iodopyridine |  | 1159186-43-2 | Building block for complex heterocyclic synthesis. fluorochem.co.uk |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine |  | Not Available | Intermediate for the synthesis of pentasubstituted pyridines. acs.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTYGXLWMSAZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 5 Bromo 2,3 Diiodopyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a halide leaving group. masterorganicchemistry.comwikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The stability of this intermediate is paramount to the reaction's success and is significantly influenced by the electronic properties of the substituents on the pyridine ring. masterorganicchemistry.com

The pyridine ring's inherent electronic properties play a crucial role in directing nucleophilic attack. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the C2 (ortho) and C4 (para) positions, making them more electrophilic and thus more susceptible to nucleophilic attack. nih.govstackexchange.com Consequently, SNAr reactions on polyhalogenated pyridines often exhibit high regioselectivity, favoring substitution at these positions. nih.govstackexchange.com

When a nucleophile attacks at the C2 or C4 position, the resulting anionic intermediate can delocalize the negative charge onto the nitrogen atom, a stabilizing resonance effect that is not possible with attack at the C3 or C5 positions. stackexchange.com This inherent electronic preference is a key determinant of site selectivity in the reactions of polyhalogenated pyridines. nih.govstackexchange.com

The strategic placement of different halogen atoms can further refine this selectivity. For instance, in cross-coupling reactions, which share mechanistic similarities with SNAr, oxidative addition is also favored at the C2 and C4 positions. nih.gov However, the ultimate selectivity can be influenced by specific reaction conditions and the presence of other substituents. nih.gov

The identity of the halogen atom significantly impacts the reactivity of the C-X bond in SNAr reactions, though in a manner that contrasts with traditional SN1 and SN2 reactions. In nucleophilic aromatic substitution, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comchemistrysteps.com

The reactivity order for halogens as leaving groups in SNAr is generally F > Cl > Br > I. masterorganicchemistry.com This is because the more electronegative halogens, like fluorine, are better at inductively withdrawing electron density from the aromatic ring, thereby stabilizing the transition state leading to the Meisenheimer complex. chemistrysteps.com

Conversely, in reactions where the C-X bond is broken in the rate-determining step, such as in many cross-coupling reactions, the bond strength becomes a more dominant factor. The C-I bond is the weakest among the carbon-halogen bonds, followed by C-Br, C-Cl, and C-F. chemguide.co.uk This trend means that iodo- and bromo-substituted pyridines are often more reactive in processes like palladium-catalyzed cross-couplings. chemguide.co.uk For example, in the synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine, copper-catalyzed conditions were employed using 3-bromo-5-iodopyridine, highlighting the differential reactivity of the C-I and C-Br bonds. clockss.org

The position of the halogen also plays a critical role. Halogens at the 2- and 4-positions are generally more labile in SNAr reactions due to the electronic activation conferred by the ring nitrogen. nih.govstackexchange.com

The presence of additional substituents on the pyridine ring can profoundly influence the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyridine ring, accelerating nucleophilic attack. masterorganicchemistry.comwikipedia.org The stabilizing effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org A classic example is the activating effect of a nitro group. nih.gov

The electronic nature of substituents also impacts the properties of the pyridine nitrogen itself, which can be observed through techniques like 15N NMR spectroscopy. Electron-donating substituents increase the shielding of the nitrogen, while electron-withdrawing groups have the opposite effect. acs.org

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a fundamental transformation in the synthesis of a vast array of functional molecules, particularly in the fields of medicinal chemistry and materials science. Polyhalogenated pyridines, such as analogs of 5-bromo-2,3-diiodopyridine, are valuable precursors for these reactions, allowing for the selective introduction of nitrogen, oxygen, and sulfur functionalities.

The introduction of nitrogen-containing functional groups onto a pyridine ring is a common and important transformation. This can be achieved through various methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. researchgate.netmychemblog.com

In the context of SNAr, amines can act as nucleophiles to displace a halide from an activated pyridine ring. youtube.com For instance, the reaction of 2,5-dibromopyridine with various amines under specific conditions can lead to the selective formation of mono-aminated products. acs.org Microwave irradiation has been shown to facilitate the synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various amines. clockss.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. researchgate.netmychemblog.com These methods offer a broad substrate scope and can be used with various aryl halides and amines. mychemblog.com For example, the amination of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic conditions with Pd2dba3 and Xantphos. researchgate.net Copper-catalyzed conditions have also been employed for the synthesis of aminopyridines. clockss.org

The site-selectivity of amination on polyhalogenated pyridines can be controlled by the choice of reaction conditions and the inherent reactivity of the C-X bonds. For example, in a pyridine ring containing both a bromo and a chloro substituent, amination can preferentially occur at the 2-position, displacing the bromo group. acs.org

Table 1: Examples of Amination Reactions on Brominated Pyridines

| Starting Material | Amine | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 3,5-Dibromopyridine | Pyrrolidine | Microwave, 180 °C | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 55% |

| 3,5-Dibromopyridine | Diisopropylamine | t-BuONa/NaNH2 | 5-Bromo-3-diisopropylaminopyridine | 30% |

| 3,5-Dibromopyridine | Morpholine | t-BuONa/NaNH2 | 5-Bromo-3-morpholinopyridine | 40% |

| 3-Bromo-5-iodopyridine | Pyrrolidine | CuI/K3PO4, 85 °C | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 49% |

Data sourced from multiple studies to illustrate a range of conditions and outcomes. clockss.orgacs.org

While less commonly documented for this compound itself, the principles of SNAr and cross-coupling can be extended to the formation of C-O and C-S bonds on analogous polyhalogenated pyridines.

Oxygenation (C-O Bond Formation): The reaction of halogenated pyridines with oxygen nucleophiles, such as alcohols or phenols, can lead to the formation of ethers. These reactions often require a base to deprotonate the oxygen nucleophile, increasing its reactivity. Palladium-catalyzed C-O bond formation has also been developed, providing a versatile method for the synthesis of aryl ethers.

Thiolation (C-S Bond Formation): Similarly, thiols can be used as nucleophiles to introduce sulfur functionalities. The reaction of a halogenated pyridine with a thiol in the presence of a base is a common method for synthesizing pyridyl sulfides. For example, the synthesis of phenyl(pyridin-2-yl)sulfane can be achieved by reacting 2-bromopyridine with benzenethiol and potassium carbonate in DMSO at elevated temperatures. nih.gov

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds on the pyridine scaffold is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules with diverse applications. For polyhalogenated substrates like this compound, the differential reactivity of the halogen atoms provides a powerful tool for selective functionalization.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds. mdpi.com The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this regard, offering mild and versatile routes to biaryl and alkynyl-substituted pyridines, respectively. mdpi.comwikipedia.org

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with an organoboron (Suzuki) or organocopper (Sonogashira) species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govwikipedia.orglibretexts.org

For polyhalogenated pyridines, the site of the initial cross-coupling reaction is dictated by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition is C−I > C−Br > C−OTf >> C−Cl. tcichemicals.comillinois.edu Consequently, in a molecule like this compound, the C-I bonds are significantly more susceptible to oxidative addition than the C-Br bond. This inherent reactivity difference allows for selective functionalization at the iodine-bearing positions. For instance, in the Sonogashira coupling of 1-bromo-4-iodobenzene, the reaction occurs selectively at the C-I bond. wikipedia.org Similarly, 5-bromo-2-iodopyrimidine has been used for selective palladium-catalyzed cross-coupling reactions. rsc.org This principle allows for the stepwise introduction of different substituents onto the pyridine ring.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. nih.gov It is widely used for synthesizing biaryl compounds and is tolerant of a broad range of functional groups. mdpi.comtcichemicals.com In the context of a diiodobromo-pyridine, the initial Suzuki-Miyaura coupling would be expected to occur preferentially at one of the C-I bonds. Studies on analogous compounds like 5-bromo-2-methylpyridin-3-amine demonstrate that palladium-catalyzed Suzuki reactions with various arylboronic acids proceed efficiently to yield the corresponding aryl-substituted pyridines. mdpi.com

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper(I) catalysts. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org For a substrate containing both iodo and bromo substituents, the Sonogashira coupling will selectively occur at the more reactive C-I position. libretexts.org This allows for the introduction of an alkynyl group at either the 2- or 3-position of the this compound ring before subsequent modification at the remaining halogen sites. Optimized conditions for Sonogashira couplings of related 3-halogen-2-aminopyridines have been developed, affording high yields of 2-amino-3-alkynylpyridines. semanticscholar.org

| Reaction | Substrate Analog | Coupling Partner | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ / 1,4-dioxane/H₂O | 85-95 °C | Moderate to Good | mdpi.com |

| Sonogashira | 3-Bromo-2-aminopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 °C, 3h | 72% - 96% | semanticscholar.org |

| Sonogashira | Aryl iodides and bromides | Phenylacetylene | Dipyridylpalladium complex | TBAA / NMP | Room Temp. | High | wikipedia.org |

Alkylation and Arylation Strategies

Beyond classical cross-coupling reactions, direct C-H arylation and various alkylation methods have emerged as powerful tools. However, for polyhalogenated systems, functionalization typically proceeds via coupling at the halogenated sites.

Arylation of halogenated pyridines can be achieved using various organometallic reagents. Copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids has been demonstrated as an effective method for forming aryl-amides. mdpi.com While not a direct analog, this showcases alternative transition-metal-catalyzed arylation strategies that could be adapted for polyhalopyridines.

Amination, a form of C-N bond formation, can also inform arylation strategies. Studies on polyhalogenated pyridines have shown that selective amination can be achieved, often at the most sterically accessible or electronically favorable position. acs.org For example, palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines has been successfully demonstrated using specific ligand systems like RuPhos and BrettPhos. nih.gov These ligand-based strategies for controlling selectivity in C-N coupling could potentially be translated to C-C arylation reactions.

Mechanistic Investigations of Reaction Pathways

Understanding the intricate mechanisms of these reactions is crucial for optimizing conditions, predicting outcomes, and developing new synthetic methodologies. A combination of computational and experimental studies has shed light on the factors governing the reactivity of halogenated pyridines.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. mdpi.comnih.gov These studies provide detailed insights into the energetics of reaction pathways, the structures of transition states, and the factors controlling regioselectivity. nih.govresearchgate.net

For pyridine derivatives, DFT calculations have been used to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potentials to describe possible reaction pathways. mdpi.com Such analyses can predict the most likely site of reaction by evaluating the relative energies of different oxidative addition transition states. For 2,4-dibromopyridine, DFT calculations showed the C2–Br bond to be weaker than the C4–Br bond, correctly predicting the typical site of functionalization. acs.org Similar calculations on this compound would be expected to confirm the higher reactivity of the C-I bonds over the C-Br bond.

Quantum mechanical cluster approaches are also employed to model enzyme-catalyzed reactions and can be adapted to study complex catalytic cycles in organometallic chemistry. rsc.org These models help elucidate the role of individual components, such as ligands and bases, in the reaction mechanism. researchgate.netsemanticscholar.org The trend towards modeling increasingly complex systems allows for a more nuanced understanding of non-covalent interactions and dynamic effects within the catalytic cycle. nih.gov

Rate-Determining Steps and Steric Effects

Steric effects, arising from the spatial arrangement of atoms, play a critical role in modulating the reactivity and selectivity of these reactions. rsc.org

Ligand Effects: Bulky, electron-rich phosphine ligands are often used to promote the oxidative addition and reductive elimination steps. nih.govacs.org The size and shape of the ligand can influence which halogenated site on the pyridine ring can effectively access the catalytic center. For example, in the amination of 5-bromo-2-chloropyridine, bulky ligands were found to favor reaction at the C5-Br position, while certain bidentate phosphines promoted reaction at the C2-Cl position. nih.gov This demonstrates that ligand choice can override the inherent electronic preferences of the substrate.

Substrate Effects: The steric environment around the halogen atoms on the pyridine ring itself can influence the reaction pathway. A bulky substituent adjacent to a halogen can hinder the approach of the palladium catalyst, favoring reaction at a less sterically encumbered site. nih.gov In reactions of 3-silylarynes, bulky nucleophiles preferentially attack the more accessible carbon, overriding the electronically favored position. nih.gov For this compound, the two adjacent iodine atoms at the C2 and C3 positions create a sterically crowded environment, which could influence the relative rates of reaction at these two sites. The interplay between steric hindrance and electronic factors ultimately dictates the final product distribution. rsc.orgnih.gov

Spectroscopic and Computational Characterization of Polyhalogenated Pyridines

Vibrational Spectroscopy (FT-IR and Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. For a molecule like 5-Bromo-2,3-diiodopyridine, these methods provide a characteristic vibrational fingerprint. The analysis of vibrational spectra of similar substituted pyridines, such as 5-bromo-2-nitropyridine, has been successfully performed by recording the spectra in the solid phase and interpreting the results with the aid of computational methods. nih.gov

The vibrational modes of the pyridine (B92270) ring are of particular interest. These Ring Normal Modes (RNMs) are complex vibrations involving the stretching and bending of the entire ring system. Quantum chemical calculations are often employed to understand the nature of these modes and how they correlate with the electronic structure of the ring. nih.gov For a substituted pyridine, the number, frequency, and intensity of these modes are sensitive to the mass and electronic effects of the substituents (in this case, one bromine and two iodine atoms).

The assignment of these modes is typically supported by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal mode. nih.gov A representative assignment of vibrational modes for a related substituted pyridine is detailed in the table below.

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| C-H Stretching | ~3100 | ~3100 | Stretching vibrations of the remaining C-H bonds on the pyridine ring. |

| Ring Stretching | 1600-1400 | 1600-1400 | C=C and C=N stretching vibrations within the aromatic ring. |

| In-plane Bending | 1300-1000 | 1300-1000 | C-H and C-X (X=Br, I) in-plane bending modes. |

| Ring Breathing | ~1000 | ~1000 | Symmetric stretching and contraction of the entire pyridine ring. |

| Out-of-plane Bending | 900-700 | 900-700 | C-H and C-X out-of-plane bending vibrations. |

| C-I Stretching | 600-500 | 600-500 | Stretching vibrations of the carbon-iodine bonds. |

| C-Br Stretching | 700-600 | 700-600 | Stretching vibration of the carbon-bromine bond. |

| (Note: The frequencies are approximate and based on characteristic ranges for substituted pyridines. Specific values for this compound would require experimental measurement.) |

In the solid state, the vibrational frequencies can be influenced by the way molecules are packed in the crystal lattice and by the presence of intermolecular interactions. mdpi.com For polyhalogenated compounds, halogen bonding (e.g., I···I, I···Br, I···N) is a significant directional interaction that can affect molecular conformation and crystal packing. These interactions can cause noticeable shifts in the vibrational frequencies of the modes involving the participating atoms, particularly the C-I and C-Br stretching and bending modes. Analysis of these spectral shifts provides valuable insight into the nature and strength of the solid-state interactions. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would confirm the substitution pattern on the pyridine ring. The ¹H NMR spectrum is expected to show two signals, corresponding to the two remaining protons on the ring. Their chemical shifts and coupling constants would definitively establish their relative positions. Similarly, the ¹³C NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring, with their chemical shifts being influenced by the attached halogens.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to further confirm the structural assignment by establishing proton-proton and proton-carbon correlations.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound would provide a precise mass for the molecular ion, allowing for the confirmation of its molecular formula, C₅H₂BrIN₂. A key feature would be the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I is monoisotopic).

The fragmentation pattern observed in the mass spectrum provides structural information. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms as radicals. miamioh.edu The expected fragmentation for this compound would likely involve the sequential loss of iodine and bromine atoms, leading to characteristic fragment ions. chemguide.co.ukraco.cat

Expected Fragmentation Pathways:

[M]⁺• : The molecular ion.

[M-I]⁺ : Loss of an iodine radical. This is often a favorable pathway.

[M-Br]⁺ : Loss of a bromine radical.

[M-I-I]⁺ : Loss of both iodine atoms.

[M-I-Br]⁺ : Loss of one iodine and one bromine atom.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and detailed information about the three-dimensional structure of a molecule in the solid state. wikipedia.orgmit.edu This technique would precisely determine the bond lengths, bond angles, and torsion angles of this compound.

Furthermore, X-ray crystallography is crucial for characterizing the supramolecular assembly, revealing how molecules are arranged in the crystal lattice. wordpress.com It allows for the direct visualization and geometric characterization of intermolecular interactions, such as halogen bonds and π-π stacking, which govern the packing of the molecules. researchgate.netresearchgate.net For instance, the analysis would quantify the distances and angles of any I···N, Br···N, or I···Br contacts, confirming the presence and nature of halogen bonding.

Quantum Chemical Calculations (DFT, NBO, NCI, AIM)

Quantum chemical calculations are vital for complementing and interpreting experimental data. Density Functional Theory (DFT) is widely used to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like this compound. nih.gov Optimized geometries from DFT calculations can be compared with X-ray crystallography data, and calculated vibrational frequencies are used to aid the assignment of experimental FT-IR and Raman spectra. ijtsrd.com

Further computational analyses provide deeper insights:

Natural Bond Orbital (NBO) Analysis : This method is used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions within the molecule. nih.govnih.gov It provides information on the nature of the C-Br and C-I bonds and the electronic effects of the halogen substituents on the pyridine ring.

Non-Covalent Interaction (NCI) Analysis : NCI analysis is a computational tool used to visualize and characterize weak intermolecular and intramolecular interactions. It generates 3D plots that highlight regions of steric repulsion, van der Waals interactions, and attractive interactions like halogen or hydrogen bonds.

Atoms in Molecules (AIM) Theory : The AIM theory allows for a quantitative analysis of the electron density topology. nih.gov By locating bond critical points (BCPs) between interacting atoms, AIM can be used to determine the strength and nature (e.g., covalent vs. closed-shell) of both covalent bonds and weaker intermolecular interactions like halogen bonds.

Electronic Structure Analysis

The electronic structure of this compound is fundamentally influenced by the high degree of halogenation on the pyridine ring. The presence of bromine and two iodine atoms significantly alters the electron distribution within the molecule. Density Functional Theory (DFT) calculations are a common method to investigate these properties.

Table 1: Calculated Electronic Properties of a Representative Polyhalogenated Pyridine

| Property | Calculated Value |

| Dipole Moment (Debye) | 1.5 - 2.5 |

| Polarizability (a.u.) | 100 - 120 |

| Total Energy (Hartree) | -8000 to -8500 |

Note: The values in this table are theoretical and representative for a polyhalogenated pyridine and are not based on experimental data for this compound.

Molecular Topology and Electrostatic Properties

The molecular topology and electrostatic potential are critical for understanding how this compound will interact with other molecules. The analysis of the molecular electrostatic potential (MEP) surface highlights regions of positive and negative electrostatic potential.

For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential (an electron-rich area) due to its lone pair of electrons. Conversely, the hydrogen atoms on the ring and the regions around the halogen atoms, particularly the iodine atoms, can exhibit areas of positive electrostatic potential, known as sigma-holes. These sigma-holes are indicative of the potential for halogen bonding interactions.

Table 2: Topological and Electrostatic Parameters of a Representative Polyhalogenated Pyridine

| Parameter | Description | Expected Characteristics |

| Molecular Surface Area (Ų) | The total surface area of the molecule. | Larger due to the bulky iodine atoms. |

| Molecular Volume (ų) | The volume occupied by the molecule. | Increased due to the presence of heavy halogens. |

| Electrostatic Potential Minima | Regions of most negative potential. | Located near the nitrogen atom. |

| Electrostatic Potential Maxima | Regions of most positive potential (sigma-holes). | Located on the outer side of the halogen atoms. |

Note: The characteristics in this table are based on theoretical predictions for polyhalogenated pyridines.

Inter- and Intramolecular Interactions

The unique electronic structure of this compound gives rise to several types of non-covalent interactions that are crucial in determining its solid-state structure and its interactions in a biological or chemical system.

Halogen Bonding: The presence of iodine atoms, which are excellent halogen bond donors, is a defining feature. The electropositive regions (sigma-holes) on the iodine atoms can interact favorably with electron-rich atoms or functional groups.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the halogen substituents can enhance these interactions by creating a more electron-deficient π-system.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor, interacting with suitable donor molecules.

These interactions play a significant role in the crystal packing of polyhalogenated pyridines and their binding to biological targets.

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is likely to be localized on the iodine atoms and the pyridine ring, reflecting the regions from which electrons are most easily donated. The LUMO, on the other hand, is expected to be distributed over the pyridine ring, indicating the areas most susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Reactivity indices derived from DFT calculations, such as electronegativity, chemical hardness, and softness, provide further quantitative measures of a molecule's reactivity.

Table 3: Frontier Molecular Orbital Energies and Reactivity Indices of a Representative Polyhalogenated Pyridine

| Parameter | Definition | Expected Value Range |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (eV) | ELUMO - EHOMO | 4.0 to 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 to 4.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |

Note: These values are theoretical estimations for a representative polyhalogenated pyridine.

Advanced Derivatization and Functionalization Strategies for 5 Bromo 2,3 Diiodopyridine

Selective Functional Group Transformations at Bromine and Iodine Sites

The presence of both iodine and bromine atoms on the pyridine (B92270) ring allows for programmed, site-selective modifications. This selectivity is primarily governed by the differing reactivity of the carbon-iodine and carbon-bromine bonds, particularly in transition metal-catalyzed cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of carbon-halogen bonds follows the general trend: C–I > C–Br > C–Cl. This hierarchy is attributed to the bond dissociation energies (BDEs) of the respective carbon-halogen bonds, with the C–I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.

This differential reactivity allows for the selective functionalization of the iodine atoms in 5-Bromo-2,3-diiodopyridine while leaving the bromine atom intact for subsequent transformations. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can orchestrate a sequence of reactions at specific positions. For instance, a Suzuki coupling can be performed selectively at one of the C-I bonds, followed by a second, different coupling reaction at the C-Br bond under more forcing conditions or with a different catalyst system. The C-2 and C-3 positions also exhibit different electronic properties, which can further influence the selectivity of these transformations.

Table 1: Conceptual Selective Cross-Coupling Reactions on a Bromo-Iodo-Pyridine Scaffold

| Reaction Type | Reagent/Catalyst System | Selective Site of Reaction | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-I | Aryl-substituted bromo-iodopyridine |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-I | Alkynyl-substituted bromo-iodopyridine |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | C-I | Amino-substituted bromo-iodopyridine |

| Subsequent Coupling | Arylboronic acid, PdCl₂(dppf), stronger base/higher temp. | C-Br | Di-aryl-substituted iodopyridine |

Introduction of Diverse Chemical Functionalities

The halogen atoms on this compound serve as versatile handles for the introduction of a wide array of chemical functionalities, thereby enabling the synthesis of a diverse library of pyridine derivatives.

Amine Derivatizations: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. By leveraging the higher reactivity of the C-I bonds, it is possible to selectively introduce an amine functionality at the C-2 or C-3 position of this compound. Studies on related polyhalopyridines, such as 5-bromo-2-chloropyridine, have demonstrated that palladium-Xantphos catalyst systems can achieve excellent regioselectivity, favoring amination at the more reactive halogen site. This allows for the synthesis of precursors for more complex nitrogen-containing heterocycles.

Hydroxy Derivatizations: The conversion of aryl halides to phenols can be achieved through several methods. While classical nucleophilic aromatic substitution with hydroxide (B78521) requires harsh conditions, modern palladium-catalyzed methods offer milder alternatives. For instance, palladium-catalyzed hydroxylation using boric acid (B(OH)₃) as a hydroxide source has proven effective for a range of heteroaryl halides. This reaction, typically employing a specialized ligand like t-BuBrettPhos, could be applied to selectively convert one of the C-I bonds of this compound to a hydroxyl group.

Thiol Derivatizations: Aryl thiols and thioethers can be synthesized from aryl halides via palladium-catalyzed cross-coupling with thiols or their corresponding thiolates. This methodology is highly versatile and tolerates a wide range of functional groups. For a substrate like this compound, selective thiolation at an iodo-position could be achieved using a catalyst system such as Pd(OAc)₂ with a ferrocene-based ligand (DiPPF). Alternatively, nucleophilic aromatic substitution with a thiolate nucleophile (e.g., sodium thiophenoxide) can also be employed, particularly given the electron-deficient nature of the pyridine ring.

Table 2: Exemplar Functionalization Reactions on Analogous Halopyridine Systems

| Starting Material | Reagent(s) | Catalyst/Ligand | Product | Yield | Reference |

| 5-Bromo-2-chloropyridine | 1-N-Boc-piperazine | Pd₂(dba)₃ / Xantphos | 5-(1-N-Boc-piperazinyl)-2-chloropyridine | 96% | |

| 2,5-Dibromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | 2-Morpholino-5-bromopyridine | 99% | |

| Aryl Bromide | Boric Acid, K₃PO₄ | Pd(OAc)₂ / t-BuBrettPhos | Phenol | 91% | |

| Aryl Chloride | Thiophenol, Cs₂CO₃ | Pd(OAc)₂ / DiPPF | Aryl thioether | 98% |

The introduction of carboxylic acid and ester moieties significantly expands the synthetic utility of the pyridine core, providing a gateway to amides, ketones, and other functionalities.

Ester Functionalizations: A primary method for introducing an ester group is the palladium-catalyzed carbonylation of an aryl halide. This reaction involves treating the halide with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst and a base. For this compound, this reaction would be expected to proceed selectively at one of the more reactive C-I positions to yield a pyridine carboxylate, leaving the remaining iodo and bromo sites available for further chemistry.

Carboxylic Acid Functionalizations: While esters can be hydrolyzed to carboxylic acids, a more direct route involves a two-step process of halogen-metal exchange followed by carboxylation. The halopyridine can be treated with a strong base like n-butyllithium or converted to a Grignard reagent. This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the corresponding pyridine carboxylic acid. Given the multiple halogen sites on this compound, careful control of stoichiometry and temperature would be crucial to achieve selective functionalization.

Synthesis of Complex Pyridine-Based Architectures

This compound is an ideal starting material for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals. The general strategy involves the sequential and selective functionalization of the pyridine core to install the necessary groups for a subsequent ring-closing reaction.

Imidazopyridines: The imidazo[1,2-a]pyridine (B132010) scaffold is a key component in numerous therapeutic agents. The most common synthetic route is the cyclocondensation of a 2-aminopyridine (B139424) with an α-haloketone or a related two-carbon synthon. A plausible strategy to synthesize an imidazopyridine from this compound would involve a two-step sequence:

Selective Amination: A selective Buchwald-Hartwig amination at the C-2 position, taking advantage of the high reactivity of the C-I bond, would yield 2-amino-5-bromo-3-iodopyridine.

Cyclization: The resulting 2-aminopyridine intermediate could then be reacted with a reagent like bromoacetaldehyde (B98955) or an α-bromoketone to construct the fused imidazole (B134444) ring, leading to a highly substituted imidazo[1,2-a]pyridine derivative.

Pyridopyrimidines: The pyrido[2,3-d]pyrimidine (B1209978) core is another privileged structure in medicinal chemistry, often found in kinase inhibitors. Its synthesis typically requires a 2-aminopyridine core bearing a carbonyl or cyano group at the 3-position. A multi-step pathway from this compound could be envisioned:

Selective Functionalization: Perform a selective amination at the C-2 iodo position.

Second Functionalization: Introduce a cyano or ester group at the C-3 iodo position, for example, via a Sonogashira coupling with TMS-acetylene followed by further transformation, or a palladium-catalyzed cyanation/carbonylation.

Cyclization: The resulting 2-amino-3-cyanopyridine (B104079) or 2-amino-3-carboxypyridine derivative can then be cyclized with reagents like formamide (B127407) or guanidine (B92328) to construct the fused pyrimidine (B1678525) ring.

This stepwise approach, building upon the differential reactivity of the halogen substituents, allows for the rational design and synthesis of complex, highly decorated pyridine-based architectures from the this compound precursor.

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the synthesis of bipyridyl derivatives and polyarylene structures directly from the chemical compound “this compound.” Advanced derivatization strategies often rely on the principles of regioselective cross-coupling, where the differential reactivity of carbon-halogen bonds (C-I vs. C-Br) is exploited to build complex molecules. However, without specific studies on this compound, a detailed and scientifically accurate account for the formation of bipyridyl and polyarylene structures cannot be provided at this time.

Further research and investigation into the reactivity of this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, would be necessary to elaborate on its potential as a precursor for these complex aromatic structures.

Applications in Specialized Chemical Disciplines

Role in Medicinal Chemistry and Drug Discovery Research

There is no specific information available in the reviewed literature detailing the role of 5-Bromo-2,3-diiodopyridine in medicinal chemistry or drug discovery research. The following subsections are based on the established roles of similar polyhalogenated pyridine (B92270) compounds, illustrating the potential but not documented applications of this compound.

Precursors for Bioactive Molecules and Drug Candidates

Polyhalogenated pyridines are widely used as precursors for bioactive molecules due to the differential reactivity of the carbon-halogen bonds, which allows for selective functionalization. acs.orgnih.gov Chemists can exploit this reactivity to introduce various substituents and build complex molecular architectures. While this is a general principle, no specific bioactive molecules or drug candidates have been reported as being synthesized from this compound.

Development of Anti-infective Agents

Halogenated heterocyclic compounds, including pyridine derivatives, are known to exhibit a range of anti-infective properties, including antibacterial and antifungal activities. mdpi.commdpi.comnih.gov The inclusion of halogens can enhance antimicrobial efficacy. nih.govtandfonline.com Despite the known antimicrobial potential of this class of compounds, there are no specific studies demonstrating the use of this compound in the development of anti-infective agents.

Structure-Activity Relationship (SAR) Studies of Polyhalogenated Pyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.govresearchgate.net While extensive SAR studies exist for various classes of pyridine derivatives, researchgate.net no specific SAR studies involving this compound as the core scaffold or as part of a series of analogs were found in the available literature.

Contributions to Agrochemical Development

Pyridine-containing compounds are integral to the agrochemical industry, serving as active ingredients in many herbicides, insecticides, and fungicides. nbinno.comuni-muenster.de Halogenated pyridines, in particular, are common intermediates in the synthesis of these agricultural chemicals. Despite this, there is no specific documentation or research detailing the use or contribution of this compound in the development of agrochemicals.

Applications in Materials Science and Functional Materials

In materials science, pyridine derivatives are utilized for their unique electronic and optical properties. nbinno.com They serve as building blocks for functional materials such as organic light-emitting diodes (OLEDs), conducting polymers, and sensors. nbinno.combenthamdirect.com Polyhalogenated precursors are often used to synthesize these materials. researchgate.net For example, pyrene-pyridine integrated systems have been developed as hole-transporting materials for OLEDs. nih.gov However, there is no specific literature available that describes the application of this compound in materials science or in the creation of functional materials.

Article on this compound Unattainable Due to Lack of Specific Research Data

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research on the chemical compound This compound within the specialized applications requested. The user-specified outline, focusing on its role as a ligand for metal complexes, its use in sensors and luminescent materials, its application as a monomer for functionalized polymers, and its function in molecular packing and crystal engineering, does not correspond with available scientific data for this particular compound.

While extensive research exists for related halogenated pyridines, the strict requirement to focus solely on this compound cannot be met while maintaining scientific accuracy and adhering to the provided structure. The search for data on this specific molecule yielded the following outcomes:

Ligands for Metal Complexes: No studies were identified that specifically describe the synthesis or characterization of metal complexes using this compound as a ligand.

Development of Sensors and Luminescent Materials: The photophysical properties of this compound, or its application in the development of sensors or luminescent materials, have not been reported in the reviewed literature.

Monomers for Functionalized Polymers: There is no available information on the use of this compound as a monomer in polymerization reactions to create functionalized polymers.

Role in Molecular Packing and Crystal Engineering: A crystal structure for this compound is not available in the primary crystallographic databases, and no studies on its role in molecular packing or crystal engineering have been published.

Information is available for structurally similar compounds, such as 5-Bromo-2-iodopyridine and other bromo-iodo-pyridine derivatives. However, per the user's explicit instructions to exclude any information that falls outside the precise scope of This compound , this data cannot be used as a substitute.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline for the compound this compound. The creation of such an article would require speculation or the inclusion of data from different molecules, which would violate the core tenets of scientific accuracy and the user's specific constraints.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Highly Substituted Pyridines

The synthesis of polysubstituted pyridines, particularly those with multiple different halogen substituents, presents a significant challenge in synthetic organic chemistry. rsc.orgacs.org Current methodologies often involve multi-step processes that can be inefficient. acs.org Future research will likely focus on the development of one-pot, multicomponent reactions (MCRs) to construct these complex molecules more efficiently. rsc.org The use of nanocatalysts in these MCRs is a promising area, potentially offering higher yields and regioselectivity. rsc.org

Furthermore, metal-free synthetic routes are gaining traction as they offer more environmentally benign alternatives to traditional metal-catalyzed cross-coupling reactions. acs.org Cascade reactions, involving a sequence of intramolecular reactions, could also provide a powerful tool for the efficient synthesis of polysubstituted pyridines from simple starting materials. acs.org For a hypothetical compound like 5-Bromo-2,3-diiodopyridine, developing a regioselective iodination method for a pre-existing bromopyridine would be a key synthetic hurdle to overcome. The synthesis of diiodopyridines, such as 3,5-diiodo-4-hydroxypyridine, has been achieved using in-situ generation of iodine, a technique that could potentially be adapted. google.com

Table 1: Comparison of Synthetic Methodologies for Polysubstituted Pyridines

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, one-pot synthesis. | Can be difficult to control regioselectivity. | High, if appropriate starting materials can be identified. |

| Metal-Free Cascade Reactions | Environmentally benign, avoids metal contamination. | May require harsh reaction conditions. | Moderate, would require a carefully designed reaction cascade. |

| Sequential Halogenation | Stepwise control over substitution pattern. | Can be lengthy and produce isomeric mixtures. | High, but would require selective iodination at the 2 and 3 positions. |

| In-situ Halogen Generation | Milder reaction conditions, avoids handling of elemental halogens. | Substrate scope may be limited. | Moderate to high, depending on the reactivity of the pyridine (B92270) core. |

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of substituted pyridines, including their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For this compound, computational models could predict the relative reactivity of the bromo and iodo substituents, guiding the design of selective functionalization reactions.

The aryne distortion model, which has been used to predict the regioselectivity of reactions involving pyridynes, could also be applied to understand the reactivity of highly substituted pyridines. nih.gov Furthermore, computational screening of virtual libraries of substituted pyridines could accelerate the discovery of new materials with desirable electronic and optical properties. For instance, understanding the electronic properties of molecules like 4-(N-carbazolyl)pyridine has been crucial in developing more stable perovskite solar cells. bioengineer.org

Table 2: Applications of Computational Modeling in Pyridine Chemistry

| Modeling Technique | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Prediction of reaction mechanisms and regioselectivity. | Predicting the site of nucleophilic attack and the feasibility of various synthetic transformations. |

| Aryne Distortion Model | Understanding the reactivity of pyridyne intermediates. | Could inform the design of reactions proceeding through a pyridyne intermediate. |

| Virtual Screening | High-throughput screening of compounds for desired properties. | Identifying potential applications in materials science or medicinal chemistry. |

| Frontier Molecular Orbital (FMO) Analysis | Explaining reactivity, molecular excitations, and electronic properties. mdpi.com | Understanding the electronic structure and predicting its behavior in various applications. mdpi.com |

Exploration of New Application Domains beyond Current Scope

The unique substitution pattern of this compound, with three distinct halogen atoms, opens up possibilities for a wide range of applications. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions could allow for sequential and site-selective introduction of different functional groups. This would enable the synthesis of complex molecular architectures for applications in medicinal chemistry, agrochemicals, and materials science. nih.gov

For instance, polyhalogenated pyridines are precursors to a variety of biologically active molecules. nih.gov The development of efficient amination reactions for polyhalogenated pyridines is an active area of research. nih.gov Furthermore, the introduction of alkyl chains via Suzuki-Miyaura reactions on polychlorinated pyridines has been demonstrated, suggesting that similar transformations could be possible with this compound. rsc.orgnih.gov The resulting highly substituted pyridines could find use as ligands in catalysis or as building blocks for functional materials such as redox polymers and heat-resisting materials. bcrcp.ac.in Terpyridine molecules, for example, are used in the construction of metal-organic frameworks (MOFs) with interesting photoluminescent and electrical properties. mdpi.com

Table 3: Potential Application Domains for this compound

| Application Domain | Rationale |

| Medicinal Chemistry | Precursor for complex, biologically active molecules. |

| Agrochemicals | Building block for novel pesticides and herbicides. |

| Materials Science | Synthesis of functional polymers, MOFs, and organic electronics. |

| Catalysis | Precursor for novel ligands for transition metal catalysts. |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2,3-diiodopyridine, and how can reaction conditions be fine-tuned?

Methodological Answer: The synthesis of this compound typically involves halogenation of pyridine precursors. Key steps include:

- Precursor Selection : Start with 2,3-diiodopyridine derivatives and introduce bromine via electrophilic substitution.

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity in bromination .

- Temperature Control : Maintain low temperatures (0–5°C) to minimize side reactions like dehalogenation .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (e.g., argon) to prevent photodegradation and moisture absorption .

- Handling : Use glove boxes or fume hoods with PPE (gloves, goggles) due to potential iodine vapor release .

Advanced Research Questions

Q. How does the reactivity of this compound vary in regioselective substitution reactions?

Methodological Answer:

- Iodine vs. Bromine Reactivity : Iodine at positions 2 and 3 is more susceptible to nucleophilic displacement (e.g., Suzuki coupling) due to weaker C-I bonds. Bromine at position 5 requires harsher conditions (e.g., Pd(PPh₃)₄, 80°C) .

- Cross-Coupling : Prioritize iodine substitution for biaryl synthesis, retaining bromine for downstream functionalization .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors by replacing iodine with amine or aryl groups via Buchwald-Hartwig coupling .

- Biological Probes : Radiolabel with ¹²⁵I for tracking DNA intercalation or protein binding in vitro .

Q. How can researchers resolve contradictions in spectroscopic data for halogenated pyridine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.